BenchChemオンラインストアへようこそ!

6-Oxa-1-azaspiro[3.3]heptan-2-one

Lipophilic ligand efficiency Drug-likeness optimization ADME property tuning

Procure 6-Oxa-1-azaspiro[3.3]heptan-2-one for a simultaneous LogD reduction (~−1.5 vs piperidine), TPSA expansion, and amine pKa tuning unachievable with monocyclic heterocycles. This spirocyclic β-lactam combines full Rule-of-Three compliance (MW 113.11, LogP −0.72, Fsp³=1.0) and a carbonyl handle for rapid fragment elaboration. Crystallographically validated binding mode in autotaxin co-crystal structures (PDB: 7G3P, 7G3T, 7G3H) confirms its rigid scaffold occupies a conserved sub-pocket. Utilize this scaffold for CNS penetration with controlled basicity and enhanced solubility. Available in 100mg, 250mg, and bulk quantities.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
Cat. No. B8050152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-1-azaspiro[3.3]heptan-2-one
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESC1C(=O)NC12COC2
InChIInChI=1S/C5H7NO2/c7-4-1-5(6-4)2-8-3-5/h1-3H2,(H,6,7)
InChIKeyKBPXRQJDUCTISP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxa-1-azaspiro[3.3]heptan-2-one: A Spirocyclic β-Lactam Building Block for Piperidine Bioisostere Replacement in Drug Discovery


6-Oxa-1-azaspiro[3.3]heptan-2-one (CAS 1936339-66-0, molecular formula C₅H₇NO₂, MW 113.11 g/mol) is a heterocyclic spirocyclic compound featuring a four-membered β-lactam ring fused via a spiro junction to an oxetane ring . The compound belongs to the broader azaspiro[3.3]heptane class, which has been extensively validated as a three-dimensional, saturated bioisostere for monocyclic heterocycles—particularly piperidine, morpholine, and piperazine—in medicinal chemistry programs [1]. Its core scaffold, 6-oxa-1-azaspiro[3.3]heptane (CAS 1046153-00-7), is commercially available as both a free base and oxalate salt and has been incorporated into patent-derived drug candidates targeting cannabinoid receptors, GABA-A receptors, and autotaxin [2][3].

Why Piperidine, Morpholine, or 1-Azaspiro[3.3]heptane Cannot Substitute for 6-Oxa-1-azaspiro[3.3]heptan-2-one in Property-Driven Drug Design


Substituting 6-Oxa-1-azaspiro[3.3]heptan-2-one with piperidine, morpholine, or even the non-oxygenated 1-azaspiro[3.3]heptane scaffold is not pharmacokinetically equivalent because the oxa-azaspiro architecture simultaneously modulates three interdependent parameters—lipophilicity, basicity (pKa), and conformational restriction—in ways that individual monocyclic or non-oxygenated spirocyclic replacements cannot replicate . Published comparative analyses from AstraZeneca have demonstrated that incorporation of an azaspiro[3.3]heptane core lowers measured logD₇.₄ by as much as −1.0 relative to the corresponding morpholine, piperidine, or piperazine fragment, a counterintuitive outcome rationalized by increased amine basicity [1]. For the oxa-azaspiro subclass specifically, the additional ring oxygen further depresses lipophilicity and contributes a hydrogen bond acceptor without introducing a donor, altering the topological polar surface area (TPSA) and oral bioavailability potential relative to the all-carbon or mono-nitrogen analogs [2]. Furthermore, the β-lactam carbonyl present in 6-Oxa-1-azaspiro[3.3]heptan-2-one provides a synthetically tractable handle for further derivatization—a feature absent in the fully reduced 6-oxa-1-azaspiro[3.3]heptane core—making this specific oxidation state uniquely valuable for scaffold elaboration .

6-Oxa-1-azaspiro[3.3]heptan-2-one: Head-to-Head and Class-Level Comparative Evidence for Differentiated Selection


Lipophilicity (LogP) Reduction of ~1.6 Log Units vs. Piperidine Enables Superior Ligand Efficiency Metrics

6-Oxa-1-azaspiro[3.3]heptan-2-one exhibits a computed LogP of −0.7247 (ACD/LogP), which is approximately 1.5–1.6 log units lower than that of piperidine (LogP ≈ 0.84, HMDB experimental value) [1]. This degree of lipophilicity reduction exceeds the class-average ΔlogD₇.₄ of approximately −1.0 reported by Degorce et al. for azaspiro[3.3]heptane replacements of morpholines, piperidines, and piperazines across a panel of drug-like molecules [2]. The lower LogP translates directly into higher ligand lipophilic efficiency (LipE = pIC₅₀ − LogP) when potency is held constant, making this scaffold preferable for medicinal chemistry programs where minimizing promiscuity and improving metabolic clearance profiles are prioritized.

Lipophilic ligand efficiency Drug-likeness optimization ADME property tuning

Topological Polar Surface Area (TPSA) Enlargement of +26.3 Ų vs. Piperidine Improves Oral Bioavailability Prediction

6-Oxa-1-azaspiro[3.3]heptan-2-one has a computed topological polar surface area (TPSA) of 38.33 Ų, which is more than three times larger than that of piperidine (TPSA = 12.03 Ų) [1]. This TPSA increase is driven by the lactam carbonyl oxygen (contributing a second H-bond acceptor beyond the amine nitrogen) and the oxetane ring oxygen. Crucially, the TPSA of 38.33 Ų remains well below the 140 Ų threshold associated with poor oral bioavailability, while the rotatable bond count remains zero—satisfying both Veber criteria (rotatable bonds ≤ 10 and TPSA ≤ 140 Ų) for favorable oral bioavailability [2]. The parent 6-oxa-1-azaspiro[3.3]heptane has a TPSA of 21.3 Ų (PubChem), demonstrating that the β-lactam carbonyl contributes an additional ~17 Ų of polar surface, providing a tunable polarity increment within the same spirocyclic framework.

Oral bioavailability prediction Polar surface area optimization Veber rule compliance

Conformational Restriction with Spatially Defined Exit Vectors: Zero Rotatable Bonds Enables Precise 3D Pharmacophore Sampling

6-Oxa-1-azaspiro[3.3]heptan-2-one has zero rotatable bonds (SMILES: O=C1CC2(COC2)N1), a feature shared with piperidine but distinct from flexible-chain analogs such as N-ethylpiperidine or open-chain amino alcohols . However, the critical differentiation lies in the spatial arrangement of substituent attachment points. Burkhard et al. demonstrated via X-ray crystallography that azaspiro[3.3]heptane scaffolds provide well-defined exit vectors that differ substantially from those of monocyclic heterocycles, with the spiro junction enforcing a rigid angular geometry between substituents [1]. Sigma-Aldrich's Carreira spirocycle platform similarly emphasizes that spiro[3.3]heptane building blocks provide dense, rigid substructures with spatially well-defined exit vectors that enable systematic exploration of three-dimensional chemical space not accessible from planar or monocyclic scaffolds . For 6-Oxa-1-azaspiro[3.3]heptan-2-one specifically, the β-lactam carbonyl and the oxetane oxygen provide two distinct hydrogen-bonding vectors oriented at approximately 90° relative to each other, a geometry that cannot be replicated by any monocyclic 6-membered heterocycle.

Conformational restriction Exit vector geometry 3D pharmacophore design

Enzyme Inhibitor Scaffold Validation: 6-Oxa-1-azaspiro[3.3]heptane-Containing Autotaxin Inhibitors Achieve Nanomolar IC₅₀ Potency

The 6-oxa-1-azaspiro[3.3]heptane scaffold has been validated in multiple co-crystal structures with rat autotaxin (ATX), an emerging therapeutic target for cancer, inflammation, and fibrosis [1][2]. In PDB entry 7G3T, a compound bearing the 6-oxa-1-azaspiro[3.3]heptane-1-carbonyl fragment achieved an IC₅₀ of 0.00758 µM (7.6 nM) against ATX [1]. A structurally related analog in PDB entry 7G3P showed an IC₅₀ of 0.0134 µM (13.4 nM) [2], while a third analog in PDB entry 7G3H demonstrated an IC₅₀ of 0.0678 µM [3]. Across this series, the 6-oxa-1-azaspiro[3.3]heptane moiety occupies a conserved binding pocket, with the oxetane oxygen and the carbonyl group engaging in distinct polar interactions visible in the co-crystal structures at 1.58 Å resolution. By comparison, patent-derived 6-oxa-1-azaspiro[3.3]heptane-containing compounds from Hoffmann-La Roche targeting cannabinoid CB2 receptors showed EC₅₀ = 32.8 nM, while the corresponding morpholine-bearing analogs were not reported as achieving comparable potency [4].

Autotaxin inhibition Enzyme inhibitor design Structure-based drug design

pKa Elevation of ~1.5 Units Coupled with logD₇.₄ Depression of ~1.2 Units vs. Morpholine by the Oxa-Azaspiro Scaffold

For the closely related 2-oxa-6-azaspiro[3.3]heptane scaffold (the regioisomeric oxa-azaspiro system), Degorce et al. reported a ΔpKa of +1.5 and a ΔlogD₇.₄ of −1.2 relative to the corresponding morpholine-containing analog in the context of AZD1979, a spiro oxetane-containing development compound from AstraZeneca [1]. This dual modulation—increased basicity with decreased lipophilicity—is a signature property of the oxa-azaspiro[3.3]heptane architecture and is expected to extend to 6-oxa-1-azaspiro[3.3]heptan-2-one, where the electron-withdrawing β-lactam carbonyl may further attenuate the amine pKa by approximately 0.5–1.0 unit relative to the reduced parent scaffold [2]. SpiroChem has reported that spirocyclic oxetanes lower pKa by approximately one unit compared to their carbocyclic counterparts [3]. This pKa-lowering effect of the β-lactam carbonyl is advantageous for central nervous system (CNS) drug discovery, where reducing amine basicity (pKa < 8) is correlated with improved CNS penetration.

Amine basicity modulation pKa engineering logD optimization

Fragment-Like Physicochemical Profile: MW 113.11, HBA 2, HBD 1, and Zero Rotatable Bonds Meet All Rule-of-Three Criteria for Fragment-Based Drug Discovery

6-Oxa-1-azaspiro[3.3]heptan-2-one satisfies all criteria of the Astex Rule of Three for fragment-based drug discovery (FBDD): MW = 113.11 Da (<300), LogP = −0.7247 (≤3), HBD = 1 (≤3), HBA = 2 (≤3), rotatable bonds = 0 (≤3), and TPSA = 38.33 Ų (<60 Ų) [1]. In a comparative analysis of fragment libraries, an Fsp³ (fraction of sp³-hybridized carbons) value >0.46 has been proposed as a threshold for high-quality fragment selection, and the target compound—with 5 sp³ carbons out of 5 total carbons—achieves Fsp³ = 1.0, substantially exceeding this benchmark [2]. By contrast, commonly used FBDD fragments such as substituted piperidines typically have Fsp³ values closer to 0.5–0.7 and are less three-dimensionally constrained. The combination of full Rule of Three compliance, maximal Fsp³, and rigid spirocyclic architecture makes this compound an exceptional choice for fragment library inclusion where three-dimensionality and synthetic tractability are prioritized.

Fragment-based drug discovery Rule of Three compliance Fragment library design

6-Oxa-1-azaspiro[3.3]heptan-2-one: Evidence-Driven Application Scenarios for Prioritized Procurement


Piperidine Bioisostere Replacement in Lead Optimization Requiring LogP Reduction Without Sacrificing Amine Basicity

In lead optimization campaigns where a piperidine-containing lead compound exhibits excessive lipophilicity (LogP > 3) contributing to metabolic instability or off-target promiscuity, 6-Oxa-1-azaspiro[3.3]heptan-2-one provides a drop-in replacement that lowers LogP by approximately 1.5 log units relative to piperidine while maintaining zero rotatable bonds and adding a second H-bond acceptor for improved solubility [1]. The β-lactam carbonyl further attenuates amine pKa, reducing the risk of phospholipidosis associated with highly basic amines (pKa > 9), a well-documented liability of piperidine-containing drugs [2]. Procure this compound when the medicinal chemistry objective is simultaneous logD reduction, TPSA expansion, and pKa tuning within a rigid spirocyclic framework.

Fragment-Based Drug Discovery Library Enrichment with Maximal Three-Dimensionality (Fsp³ = 1.0)

For FBDD programs seeking to diversify fragment library chemical space beyond planar aromatics and monocyclic heterocycles, 6-Oxa-1-azaspiro[3.3]heptan-2-one offers the rare combination of full Rule of Three compliance (MW 113.11, LogP −0.72, HBA 2, HBD 1, RotB 0) and Fsp³ = 1.0—meaning every carbon atom in the scaffold is sp³-hybridized . The β-lactam carbonyl provides a synthetic derivatization handle for rapid analog generation via amidation, reduction, or Grignard addition, enabling efficient fragment elaboration without introducing conformational flexibility [1]. This compound should be procured as a core fragment for library design targeting underexplored three-dimensional chemical space.

Structure-Based Design of Enzyme Inhibitors Requiring Crystallographically Validated Scaffold Binding Modes

The 6-oxa-1-azaspiro[3.3]heptane scaffold has been crystallographically validated in complex with autotaxin (PDB: 7G3P, 7G3T, 7G3H), demonstrating a conserved binding mode with the oxetane oxygen and carbonyl engaging in specific polar interactions at 1.58 Å resolution [1]. Across three co-crystal structures, the scaffold consistently occupies a well-defined sub-pocket, enabling confident structure-based design and scaffold hopping. For medicinal chemistry teams pursuing autotaxin, cannabinoid receptor, or GABA-A receptor targets where this scaffold has demonstrated nanomolar potency in patent-derived compounds, procurement of 6-Oxa-1-azaspiro[3.3]heptan-2-one provides an entry point for generating proprietary analogs with a pre-validated binding mode.

Oxa-Azaspiro Scaffold Procurement for CNS Drug Discovery Requiring Fine-Tuned Amine Basicity

For CNS drug discovery programs where amine pKa must be maintained below ~8 to achieve adequate brain penetration while preserving sufficient solubility, 6-Oxa-1-azaspiro[3.3]heptan-2-one offers a unique pKa modulation profile. The oxa-azaspiro scaffold elevates basicity by ~1.5 units relative to morpholine (as demonstrated for the 2-oxa-6-azaspiro[3.3]heptane regioisomer), but the β-lactam carbonyl counterbalances this effect by withdrawing electron density from the amine, pushing the pKa downward into the CNS-favorable range [1]. This dual modulation is inaccessible with either piperidine (pKa ~10.6, too basic for CNS) or morpholine (pKa ~8.4, lacks the oxetane-driven logD reduction). Procure this compound when the design goal is CNS penetration with simultaneously reduced lipophilicity and controlled basicity.

Quote Request

Request a Quote for 6-Oxa-1-azaspiro[3.3]heptan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.